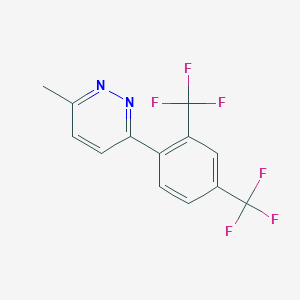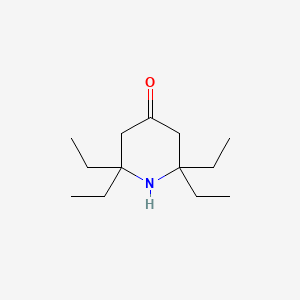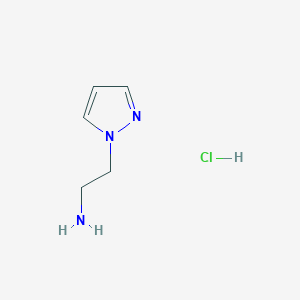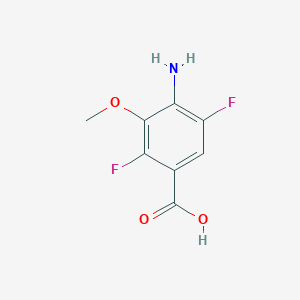
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine is a chemical compound known for its unique structure and properties It features a pyridazine ring substituted with a 2,4-bis(trifluoromethyl)phenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with appropriate reagents to form the desired pyridazine derivative. Common synthetic routes include:
Condensation Reactions: Using hydrazine derivatives to condense with 2,4-bis(trifluoromethyl)benzaldehyde under controlled conditions.
Cyclization Reactions: Employing cyclization techniques to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl groups, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis(trifluoromethyl)phenylacetic acid
- 1,3-Bis(trifluoromethyl)benzene
- 2,4-Bis(trifluoromethyl)benzyl bromide
Uniqueness
3-(2,4-Bis(trifluoromethyl)-phenyl)-6-methylpyridazine is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1000787-77-8 |
|---|---|
Formule moléculaire |
C13H8F6N2 |
Poids moléculaire |
306.21 g/mol |
Nom IUPAC |
3-[2,4-bis(trifluoromethyl)phenyl]-6-methylpyridazine |
InChI |
InChI=1S/C13H8F6N2/c1-7-2-5-11(21-20-7)9-4-3-8(12(14,15)16)6-10(9)13(17,18)19/h2-6H,1H3 |
Clé InChI |
LHYKVYHBXJZGJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)



![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)

![[5-Fluoro-2-(methylamino)phenyl]methanol](/img/structure/B13944460.png)
![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)

